molecular formula C21H17N3O2S B2584048 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide CAS No. 898449-72-4

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2584048
CAS No.: 898449-72-4
M. Wt: 375.45
InChI Key: JCGFSIQDPFJGEG-UHFFFAOYSA-N
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Description

N-{5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-(methylsulfanyl)phenyl group and at position 2 with an acetamide moiety bearing a naphthalen-1-yl substituent. The oxadiazole ring is a key pharmacophore known for its electron-withdrawing properties and metabolic stability, while the naphthalene group enhances lipophilicity and π-π stacking interactions in biological targets . The methylsulfanyl (SCH₃) substituent at the meta-position of the phenyl ring may influence electronic effects and bioavailability, as sulfur-containing groups often modulate solubility and binding affinity .

For instance, similar compounds like N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () were synthesized via nucleophilic substitution of oxadiazole-thiols with chloroacetamide derivatives.

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-27-17-10-5-9-16(12-17)20-23-24-21(26-20)22-19(25)13-15-8-4-7-14-6-2-3-11-18(14)15/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFSIQDPFJGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the naphthalen-1-yl group: This step involves the acylation of the oxadiazole ring with a naphthalene derivative.

    Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the naphthalen-1-yl group can enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several 1,3,4-oxadiazole-acetamide hybrids. Key comparisons include:

Compound Oxadiazole Substituent Acetamide Substituent Key Differences Biological Activity
Target Compound 3-(Methylsulfanyl)phenyl Naphthalen-1-yl High lipophilicity from naphthalene; SCH₃ enhances electronic modulation. Not explicitly reported in evidence.
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-oxadiazol-2-yl]sulfanyl}acetamide () 3-Methylphenyl 3,4-Dichlorophenyl Chlorine atoms increase electronegativity; lower lipophilicity vs. naphthalene. Potential enzyme inhibition (unreported).
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-oxadiazol-2-yl)thio]acetamide () Tetrahydronaphthalenyloxymethyl 1,3-Benzodioxol-5-ylmethyl Bulky substituents improve target engagement; tetrahydronaphthalene enhances binding. Cytotoxic against glioma and lung cancer.
2-((5-Benzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () Benzofuran-2-yl 3-Chlorophenyl Benzofuran increases π-stacking; chlorine enhances halogen bonding. Antimicrobial (Laccase catalysis).

Key Observations :

  • Naphthalene vs. Phenyl Groups : The naphthalen-1-yl group in the target compound likely enhances hydrophobic interactions compared to simpler phenyl or chlorophenyl groups ().
  • Sulfur Modifications : The methylsulfanyl group (SCH₃) may offer better metabolic stability than mercapto (-SH) groups due to reduced oxidation susceptibility .
  • Bioisosteric Replacements : Compounds with benzofuran () or tetrahydronaphthalene () substituents demonstrate how aromatic extensions improve bioactivity.

Biological Activity

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Oxadiazole ring : Known for its role in drug development, particularly in anticancer therapies.
  • Methylsulfanyl group : Imparts specific electronic properties that influence biological interactions.
  • Naphthalene moiety : Contributes to lipophilicity and potential receptor interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways critical in cancer and inflammation.
  • Receptor Modulation : Similar compounds have shown activity as selective antagonists for serotonin receptors, suggesting potential applications in treating mood disorders and other serotonin-related conditions.
  • Anticancer Activity : Preliminary studies indicate that this compound could induce apoptosis in various cancer cell lines, including those from breast and lung cancers.

Anticancer Activity

Research has highlighted the anticancer potential of compounds with similar structures. For instance:

  • Cell Line Studies : Investigations have shown that derivatives of oxadiazole can inhibit cell proliferation and induce cell cycle arrest in breast and lung cancer cell lines. Notably, the presence of the oxadiazole ring is crucial for this activity.

Antimicrobial Properties

The presence of the oxadiazole and methylsulfanyl groups suggests possible antimicrobial properties:

  • In Vitro Studies : Compounds with similar functionalities have demonstrated significant antibacterial and antifungal activities, warranting further exploration of this compound's potential in these areas.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamideSimilar oxadiazole structureContains a methylsulfonyl group
5-Nitrothiophene-2-carboxylic acidContains a thiophene ringLacks the oxadiazole moiety
1,3,4-Oxadiazole derivativesVarious substituents on oxadiazole ringMay not include thiophene or nitro groups

This table illustrates the variations in functional groups while maintaining core structural elements that contribute to their biological activities.

Study on Anticancer Properties

A study focused on a series of oxadiazole derivatives demonstrated significant anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism involved activation of apoptotic pathways and inhibition of DNA synthesis .

Inhibition Studies

In another investigation involving enzyme inhibition assays, compounds structurally similar to this compound exhibited moderate inhibitory effects on xanthine oxidase (XO), suggesting potential applications in managing conditions like gout or hyperuricemia .

Q & A

Q. What synthetic strategies are optimal for preparing N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazide intermediates with appropriate carbonyl derivatives. For example:

Step 1: React 3-(methylsulfanyl)phenylcarboxylic acid hydrazide with a naphthalene-1-yl acetyl chloride to form an intermediate.

Step 2: Cyclize the intermediate using a dehydrating agent (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .

Step 3: Optimize reaction conditions (e.g., reflux at 150°C under pyridine catalysis) to improve yield, as demonstrated in analogous oxadiazole syntheses .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • X-ray crystallography to confirm the oxadiazole ring geometry and substituent positions (see analogous structures in ).
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm for naphthalene protons and δ 2.5 ppm for methylsulfanyl groups.
    • ¹³C NMR : Signals near δ 165 ppm (oxadiazole C=O) and δ 120–140 ppm (aromatic carbons) .
  • Mass spectrometry : Molecular ion peak matching the theoretical m/z (e.g., 393.4 for C₂₁H₁₇N₃O₂S).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli at 50–100 µg/mL .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., EGFR kinase) using AutoDock Vina. Compare docking scores with known inhibitors .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants for methylsulfanyl groups) with bioactivity data to design derivatives .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Example Optimization Strategy:
Replace the naphthalene moiety with a biphenyl group to enhance hydrophobic interactions, as suggested by docking studies .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility Conflicts :
    • Test in multiple solvents (e.g., DMSO, PBS) and use HPLC to quantify dissolved fractions.
    • Apply Hansen solubility parameters to identify optimal co-solvents .
  • Bioavailability Discrepancies :
    • Compare in vitro (Caco-2 permeability) and in vivo (rat plasma AUC) data.
    • Use PBPK modeling to reconcile differences, adjusting for metabolic stability .

Case Study:
A methylsulfanyl analog showed low solubility in PBS (0.1 mg/mL) but high permeability in Caco-2 assays. Adding 10% PEG-400 improved solubility without compromising permeability .

Q. What experimental design principles apply to scaling up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use a factorial design to optimize temperature, catalyst loading, and reaction time. For example:
    • Factors : Temperature (100–150°C), POCl₃ (1–3 equiv.), time (3–8h).
    • Response : Yield and purity .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .

Scalability Example:
A 10-fold scale-up of a similar oxadiazole synthesis maintained >70% yield by controlling exothermicity via gradual reagent addition .

Q. How can structural modifications improve selectivity for a target enzyme?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the methylsulfanyl group with a trifluoromethyl group to enhance electronegativity and reduce off-target effects .
  • Fragment-Based Design : Attach a sulfonamide group to the naphthalene ring for additional hydrogen bonding with enzyme active sites .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Differentiate naphthalene and oxadiazole protons in crowded regions (e.g., δ 7.0–8.5 ppm) .
  • LC-MS/MS : Use MRM (multiple reaction monitoring) to quantify trace impurities (<0.1%) with similar retention times .

Q. How do reaction kinetics inform mechanistic pathways for oxadiazole formation?

Methodological Answer:

  • Rate Studies : Monitor hydrazide cyclization via UV-Vis at 280 nm. A first-order rate constant (k ≈ 0.05 min⁻¹) suggests a nucleophilic acyl substitution mechanism .
  • Isotopic Labeling : Use ¹⁸O-labeled carbonyl intermediates to track oxygen incorporation into the oxadiazole ring .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., oxadiazole ring cleavage).
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize with trehalose to prevent hydrolysis .

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